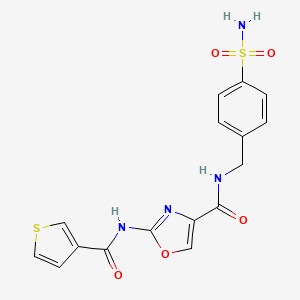![molecular formula C15H17FN2O3 B2458496 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide CAS No. 2200169-32-8](/img/structure/B2458496.png)
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide, also known as FXV673, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FXV673 is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP) and has shown promising results in pre-clinical studies.
Mecanismo De Acción
PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP by N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide leads to the accumulation of DNA damage and ultimately results in cell death. This mechanism of action has been exploited in cancer therapy, where the combination of this compound and chemotherapy or radiation therapy has shown to be more effective than either treatment alone.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells by inhibiting PARP. In addition, this compound has also been shown to have neuroprotective effects in pre-clinical studies, suggesting its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has several advantages as a research tool, including its small size, high potency, and selectivity for PARP. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide. One direction is to investigate its use in combination with other therapies, such as immunotherapy, to enhance the efficacy of cancer treatment. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of this compound to minimize toxicity and maximize efficacy.
Métodos De Síntesis
The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide involves a multi-step process that includes the reaction of 4-fluoro-3-nitroaniline with propionyl chloride to form 4-fluoro-3-(propionylamino)aniline. This intermediate is then reacted with oxalyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. The inhibition of PARP by this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-[4-fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-2-14(19)18-13-8-11(5-6-12(13)16)17-15(20)10-4-3-7-21-9-10/h2,5-6,8,10H,1,3-4,7,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMJWOSWLIUZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2CCCOC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2458414.png)
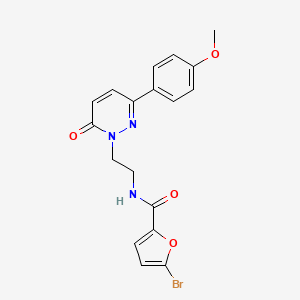
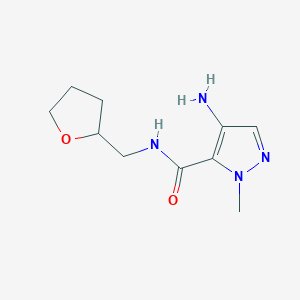
![6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2458420.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2458421.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2458428.png)
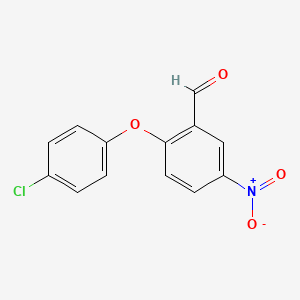
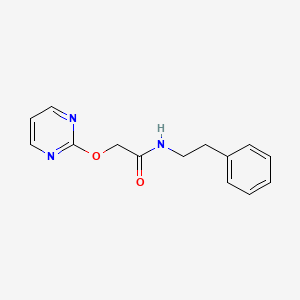
![N-benzyl-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2458432.png)
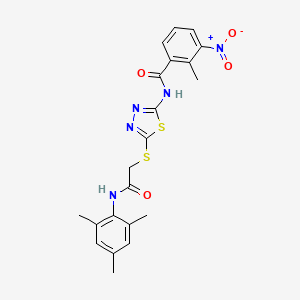
![3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2458434.png)
